molecular formula C6H2BrClIN3 B1380919 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine CAS No. 1263425-59-7

8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine

Cat. No.: B1380919
CAS No.: 1263425-59-7
M. Wt: 358.36 g/mol
InChI Key: CSFRKRKCGOHTJB-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H2BrClIN3. It is a member of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated reagents under controlled conditions. For instance, the use of copper-catalyzed tandem cyclization/iodination reactions has been reported for the synthesis of similar compounds . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially leading to different biological activities.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClIN3/c7-3-1-4(8)11-12-5(9)2-10-6(3)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFRKRKCGOHTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2N=C1Cl)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 8-bromo-6-chloroimidazo[1,2-b]pyridazine (1.2 g, 5.16 mmol) in chloroform (30 mL) were added NIS (1.161 g, 5.16 mmol) and TFA (0.795 mL, 10.32 mmol). The reaction mixture was stirred at room temperature for 2 h and quenched with NaHCO3. The organic layers were washed with brine and dried over Na2SO4. The crude product was purified by BIOTAGE® (100% CH2Cl2) to give the product (1.4 g, 76%). 1H NMR (400 MHz, CDCl3) δ ppm 7.91 (1H, s), 7.46 (1H, s); LC/MS: Rt=2.44 min. LC/MS (Condition A): 357.80/359.80/361.80.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.161 g
Type
reactant
Reaction Step One
Name
Quantity
0.795 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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